molecular formula C12H17BrClNO B3010824 4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride CAS No. 1385696-34-3

4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride

Cat. No.: B3010824
CAS No.: 1385696-34-3
M. Wt: 306.63
InChI Key: SKRHDQIKXQODEP-UHFFFAOYSA-N
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Description

4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO. It is a derivative of oxan-4-amine, where the oxan ring is substituted with a 3-bromophenylmethyl group. This compound is often used in various chemical reactions and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom in the 3-bromophenyl group can participate in halogen bonding, while the oxan-4-amine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride
  • 4-[(3-Fluorophenyl)methyl]oxan-4-amine hydrochloride
  • 4-[(3-Methylphenyl)methyl]oxan-4-amine hydrochloride

Comparison

Compared to its analogs, 4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence its reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-[(3-bromophenyl)methyl]oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-12(14)4-6-15-7-5-12;/h1-3,8H,4-7,9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRHDQIKXQODEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC(=CC=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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